CCR5 Antagonist Potency: Comparable to Maraviroc in RANTES-Induced Calcium Flux Assay
1,4-Dioxaspiro[4.4]nonan-7-amine exhibits potent CCR5 antagonism with an IC50 of 2.90 nM in a RANTES-induced calcium flux assay using HEK293 cells co-expressing Galpha16 [1]. This potency is within the same nanomolar range as the clinically approved CCR5 antagonist Maraviroc, which has a reported IC50 of 3.3 nM for MIP-1α binding . The comparable potency in this functional assay validates the spirocyclic amine as a viable chemotype for CCR5-targeted programs.
| Evidence Dimension | CCR5 Antagonist Potency |
|---|---|
| Target Compound Data | IC50 = 2.90 nM |
| Comparator Or Baseline | Maraviroc: IC50 = 3.3 nM (MIP-1α binding) |
| Quantified Difference | Approximately 12% lower IC50 (2.90 vs 3.3 nM) |
| Conditions | RANTES-induced calcium flux, HEK293 cells co-expressing Galpha16 [1] |
Why This Matters
This nanomolar potency positions 1,4-Dioxaspiro[4.4]nonan-7-amine as a competitive starting point for lead optimization compared to the standard-of-care CCR5 antagonist Maraviroc.
- [1] BindingDB Entry BDBM50464160. Affinity Data: IC50 2.90 nM. Target: C-C chemokine receptor type 5 (Human). View Source
